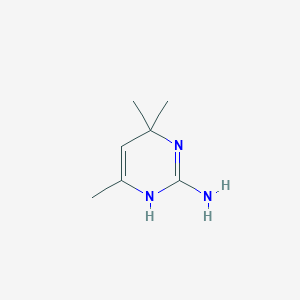

4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine

Beschreibung

The exact mass of the compound 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 349776. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4,4,6-trimethyl-1H-pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-5-4-7(2,3)10-6(8)9-5/h4H,1-3H3,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAJEVCTCJTYKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N=C(N1)N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301857 | |

| Record name | 4,4,6-trimethyl-1H-pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42794-77-4 | |

| Record name | NSC349776 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4,6-trimethyl-1H-pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure and Tautomeric Forms of 2-Amino-Dihydropyrimidines: A Guide to Synthesis, Characterization, and Biological Significance

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-dihydropyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] A critical, yet often complex, aspect of their chemistry is the phenomenon of tautomerism, where these molecules exist as a dynamic equilibrium of two or more interconverting structural isomers. This guide provides a comprehensive exploration of the structure and tautomeric landscape of 2-amino-dihydropyrimidines. We will delve into the principal tautomeric forms, the physicochemical factors governing their equilibrium, and the advanced analytical techniques essential for their characterization. By synthesizing theoretical principles with practical, field-proven methodologies, this document aims to equip researchers and drug development professionals with the knowledge to confidently navigate the structural intricacies of this vital class of heterocyclic compounds.

Introduction: The Significance of 2-Amino-Dihydropyrimidines

Dihydropyrimidines are fundamental heterocyclic systems, integral to the structure of DNA and RNA.[1] The introduction of an amino group at the 2-position imparts a guanidine-like functionality, significantly expanding the molecule's chemical and pharmacological potential. These compounds have garnered substantial attention for a wide array of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[1][2] A notable example is their activity as inhibitors of dihydrofolate reductase (DHFR), an important antibacterial target.[2][3]

The biological activity and physicochemical properties of these molecules are inextricably linked to their dominant structural form in a given environment. Tautomerism, the dynamic equilibrium between structural isomers through proton migration, is a key determinant of this form.[4][5] Understanding and controlling the tautomeric preferences of 2-amino-dihydropyrimidines is therefore paramount for rational drug design and development.

The Tautomeric Landscape

Prototropic tautomerism in 2-amino-dihydropyrimidines primarily manifests in two ways: amino-imino tautomerism involving the exocyclic amino group, and annular tautomerism related to the position of the double bond within the dihydropyrimidine ring.

Amino-Imino Tautomerism

This is the most prominent form of tautomerism in this system, analogous to that seen in fundamental nucleobases like adenine and cytosine.[4] It involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom, leading to an equilibrium between the amino and imino forms.

-

Amino Tautomer (External Amine): The exocyclic group is a primary amine (-NH2). This form is generally the most stable and commonly depicted isomer.[6][7]

-

Imino Tautomer (Internal Imine): The exocyclic group becomes an imine (=NH), with the proton having migrated to a ring nitrogen, creating an endocyclic double bond. While often less stable, the imino form can be populated under certain conditions and its presence can significantly alter the molecule's hydrogen bonding capacity and overall shape.[8] Computational studies on related systems suggest the imino form can be significantly less stable than the amino form in aqueous solutions.[8]

Annular and Ring-Chain Tautomerism

Beyond the amino-imino equilibrium, the position of the endocyclic double bond and the proton on the ring nitrogens can vary, leading to different positional isomers. For instance, a study on dihydropyrimidines synthesized via LiAlH4 reduction demonstrated a clear equilibrium between 1,2- and 2,5-dihydropyrimidine forms, an example of imine-enamine tautomerism.[9] The stability and ratio of these tautomers are highly dependent on the substituents at the C4 and C6 positions.[9]

Furthermore, in functionalized 2-amino-3,4-dihydropyrimidines (the common products of the Biginelli reaction), a complex equilibrium between three potential guanidine tautomers can exist.[6][7]

The diagram below illustrates the fundamental amino-imino and annular tautomeric relationships in a generalized 2-amino-dihydropyrimidine system.

Caption: Principal tautomeric relationships in 2-amino-dihydropyrimidines.

Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomeric forms is governed by a combination of intrinsic electronic effects and external environmental factors.

-

Electronic Effects of Substituents: The nature of substituents on the pyrimidine ring can significantly influence tautomeric preference. Electron-withdrawing groups can alter the pKa of the ring nitrogens and the exocyclic amino group, thereby shifting the equilibrium. Conversely, electron-donating groups can stabilize one form over another.[10]

-

Solvent Polarity and Hydrogen Bonding: The solvent environment plays a critical role. Polar protic solvents can stabilize more polar tautomers through hydrogen bonding.[11][12] The sensitivity of the amino group's electronic properties to the solvent effect is a key factor.[11]

-

pH and Protonation State: Changes in pH will alter the protonation state of the molecule. For example, when the compound exists as a guanidinium salt, the imino tautomer may become the major isomer present.[6][7]

-

Solid-State and Crystal Packing: In the solid state, the observed tautomer is often the one that allows for the most stable crystal lattice, which may be influenced by intermolecular hydrogen bonding.[13] It is not uncommon for the dominant tautomer in a crystal structure to differ from the one most prevalent in solution.

Experimental and Computational Characterization

Elucidating the tautomeric structure of 2-amino-dihydropyrimidines requires a multi-faceted approach, combining spectroscopic, crystallographic, and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[14][15] Key diagnostic features in the ¹H NMR spectrum can help identify the dominant tautomer. For instance, in one tautomeric form of a dihydropyrimidine, the methine proton at C4 is expected to be a singlet.[6][7] In other tautomers, this proton can be split by the adjacent N-H proton, providing a clear diagnostic marker.[6][7]

When multiple tautomers coexist in solution and are in rapid exchange, the observed NMR signals may be broadened or averaged. In such cases, Variable-Temperature (VT) NMR is an indispensable technique.

Caption: Workflow for investigating tautomeric exchange using VT-NMR.

-

Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) of the 2-amino-dihydropyrimidine in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a high-quality NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25°C). Note the chemical shifts, multiplicities, and line shapes of all signals, paying close attention to potentially exchangeable protons (NH, OH) and key structural reporters (e.g., C4-H).[6][7]

-

Low-Temperature Analysis: Gradually lower the spectrometer's probe temperature in increments (e.g., 10-20°C). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. Continue until the exchange process slows sufficiently on the NMR timescale (the "slow-exchange regime"), where distinct signals for each tautomer may be observed.

-

High-Temperature Analysis: Gradually increase the temperature above ambient in increments. As the temperature rises, the rate of tautomeric interconversion will increase. Observe the broadening and eventual coalescence of the separate tautomer signals into a single, population-weighted average signal (the "fast-exchange regime").[3]

-

Data Analysis: By analyzing the spectra at different temperatures, one can confirm the presence of a dynamic equilibrium. The integration of signals in the slow-exchange regime can provide the relative populations and thus the equilibrium constant (Keq) at that temperature. Advanced lineshape analysis can be used to determine the kinetics of the exchange process.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the structure and tautomeric form present in the solid state.[16] It allows for the precise localization of protons, determination of bond lengths (e.g., C-N vs. C=N), and visualization of intermolecular interactions like hydrogen bonding that stabilize a particular tautomer in the crystal lattice.[13] For example, studies on 2-amino-5,6-dimethylpyrimidin-4-one revealed different tautomers and hydrogen-bonding motifs depending on the crystallization conditions.[13]

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data.[17][18] These methods can:

-

Calculate the relative thermodynamic stabilities (Gibbs free energy) of all possible tautomers in the gas phase.[18]

-

Simulate the effects of a solvent using models like the Polarizable Continuum Model (PCM) to predict the dominant tautomer in solution.[10][11]

-

Compute the energy barriers for proton transfer, providing insight into the kinetics of interconversion.[17]

-

Predict spectroscopic properties (e.g., NMR chemical shifts) for each tautomer, which can then be compared with experimental data to aid in spectral assignment.

Synthesis of 2-Amino-Dihydropyrimidines

The most common and versatile method for synthesizing the 2-amino-3,4-dihydropyrimidine core is the aza-Biginelli reaction . This is a one-pot, multi-component reaction that typically involves an aldehyde, a β-dicarbonyl compound, and guanidine.[6][7][19]

Caption: General workflow for the synthesis of 2-amino-dihydropyrimidines.

This protocol is adapted from a general, efficient microwave-mediated Biginelli cyclocondensation.[19]

-

Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and guanidine hydrochloride (1.2 mmol).

-

Solvent Addition: Add ethanol (2.0 mL) to the vial.

-

Microwave Irradiation: Seal the vial and place it in the cavity of a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes.

-

Cooling and Isolation: After the reaction is complete, cool the vial to room temperature. The product often precipitates from the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).[19] This method avoids harsh solvents and significantly reduces reaction times compared to conventional heating.[19]

Data Summary: Tautomer Energy Calculations

Computational studies provide quantitative estimates of the relative stabilities of different tautomers. The table below presents hypothetical but representative data for the relative energy of an imino tautomer compared to its more stable amino counterpart in different environments, as would be determined by DFT calculations.

| Tautomer System | Environment | Calculation Method | ΔE (kcal/mol) (E_imino - E_amino) | Predicted Major Form |

| 2-Aminopyrimidine | Gas Phase | DFT/B3LYP | +13.60[17][18] | Amino |

| Isocytosine | Aqueous | Ab initio | +5.6[8] | Amino |

| 2-Pyrimidinethiol | Gas Phase | DFT/B3LYP | -1.27 (Thione vs Thiol) | Thione |

| 5-NO₂ Uracil | Gas Phase | DFT/B97-D3 | +5.4 (Dienol vs Diketo) | Diketo |

Note: Data is illustrative of typical computational results. Thione/thiol and keto/enol are analogous tautomeric systems.

Implications for Drug Discovery

The specific tautomeric form of a drug molecule can have profound effects on its biological activity.

-

Receptor Binding: Different tautomers present different hydrogen bond donor/acceptor patterns and have distinct shapes. Only one tautomer may fit optimally into a receptor's binding pocket.

-

Membrane Permeability: Tautomers often have different polarities and logP values, which affects their ability to cross cell membranes.

-

Metabolism: The metabolic fate of a drug can be dependent on its tautomeric form, as enzymatic recognition is highly specific.

Therefore, a thorough understanding of the tautomeric behavior of a lead compound series like the 2-amino-dihydropyrimidines is not merely an academic exercise; it is a critical component of preclinical development, informing structure-activity relationship (SAR) studies and guiding lead optimization.[2][3]

Conclusion and Future Outlook

The 2-amino-dihydropyrimidine core is a privileged scaffold in medicinal chemistry, but its structural chemistry is nuanced by a complex web of tautomeric equilibria. The dominant form is a delicate interplay of substituent electronics, solvent, pH, and solid-state effects. A combination of high-resolution NMR spectroscopy, X-ray crystallography, and computational chemistry is essential for a complete and accurate structural characterization. As drug discovery moves towards more sophisticated and targeted approaches, the ability to predict, identify, and potentially control the tautomeric state of these and other heterocyclic drug candidates will be a key driver of success. Future work should focus on developing more accurate predictive models for tautomeric preference in diverse physiological environments and leveraging this understanding to design molecules with improved efficacy and drug-like properties.

References

-

Ghiviriga, I., Elgendy, B., Steel, P. J., & Katritzky, A. R. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. ResearchGate. [Link]

-

ResearchGate. (n.d.). (PDF) Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. ResearchGate. [Link]

-

ACS Publications. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure. ACS Publications. [Link]

-

Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29(07), 986-992. [Link]

-

Pramod, K., et al. (2021). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC. [Link]

-

Hall, V. M., Bertke, J. A., & Swift, J. A. (2016). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C, Structural Chemistry, 72(Pt 6), 460–464. [Link]

-

ACS Omega. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega. [Link]

-

MDPI. (n.d.). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. [Link]

-

ACS Omega. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega. [Link]

-

National Institutes of Health. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. NIH. [Link]

-

D'Ascenzo, L., et al. (2021). Role of tautomerism in RNA biochemistry. PMC. [Link]

-

Wikipedia. (n.d.). Tautomer. Wikipedia. [Link]

-

National Institutes of Health. (n.d.). Intramolecular Interactions in Derivatives of Uracil Tautomers. PMC. [Link]

-

National Institutes of Health. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. PMC. [Link]

-

National Institutes of Health. (n.d.). Crystallization and X-ray diffraction analysis of dihydropyrimidinase from Saccharomyces kluyveri. PMC. [Link]

-

ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

National Institutes of Health. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. PMC. [Link]

-

National Institutes of Health. (n.d.). Purification, crystallization and X-ray diffraction analysis of dihydropyrimidinase from Dictyostelium discoideum. PMC. [Link]

-

PubMed. (2013). Identification of substituted 2-thio-6-oxo-1,6-dihydropyrimidines as inhibitors of human lactate dehydrogenase. PubMed. [Link]

-

Weis, A. L., Frolow, F., & Vishkautsan, R. (1986). Dihydropyrimidines. 16. Stability and enamine-imine tautomerism in 1,2- and 2,5-dihydropyrimidines. Journal of Organic Chemistry, 51(23), 4623-4626. [Link]

-

ChemRxiv. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of compound 2. ResearchGate. [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

University of Arizona. (n.d.). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. University of Arizona. [Link]

-

PubMed. (2006). Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. PubMed. [Link]

-

MAX IV Laboratory. (n.d.). Protein X-ray Crystallography & Protein Structure Determination. MAX IV Laboratory. [Link]

-

PubMed. (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. PubMed. [Link]

Sources

- 1. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tautomer - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Protein X-ray Crystallography [proteinstructures.com]

- 17. researchgate.net [researchgate.net]

- 18. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]

A Technical Guide to the Biological Activities of Dihydropyrimidinone (DHPM) Scaffolds

Introduction: The Dihydropyrimidinone Scaffold - A Privileged Structure in Medicinal Chemistry

The dihydropyrimidinone (DHPM) core is a six-membered heterocyclic ring system that has garnered significant attention in the field of medicinal chemistry.[1][2] This "privileged scaffold" is accessible through the well-established Biginelli multicomponent reaction, first reported in 1891, which involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[3][4][5] The versatility of this synthesis allows for the creation of diverse libraries of DHPM derivatives, each with the potential for a wide range of biological activities.[6] These activities span from anticancer and anti-inflammatory to antimicrobial and cardiovascular effects, making the DHPM scaffold a cornerstone for the development of novel therapeutic agents.[7][8][9] This guide provides an in-depth exploration of the key biological activities of DHPMs, detailing their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Anticancer Activity: Targeting Cell Division and Survival

The anticancer potential of DHPMs is one of their most extensively studied properties.[1] Several derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[2]

Mechanism of Action

A primary mechanism of action for the anticancer activity of many DHPMs is the inhibition of the mitotic kinesin Eg5.[2][10] Eg5 is a motor protein essential for the formation of the bipolar mitotic spindle during cell division. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis (programmed cell death).[10][11] The well-known DHPM derivative, Monastrol, is a specific and reversible inhibitor of Eg5.[7]

Beyond Eg5, other potential targets for anticancer DHPMs include topoisomerase I, centrin, and various kinases involved in cancer cell signaling.[11][12]

Caption: Anticancer mechanism of DHPMs via Eg5 inhibition.

Structure-Activity Relationship (SAR)

The anticancer activity of DHPMs is highly dependent on the nature and position of substituents on the dihydropyrimidinone ring.[1] Key SAR insights include:

-

C4-Aryl Ring: Substitution on the C4-phenyl ring is critical. Electron-withdrawing groups, such as chloro or nitro groups, at the 3- or 4-position can enhance cytotoxic activity against cell lines like human A549 lung adenocarcinoma.[2][11]

-

C2-Position: The presence of a thione group (C=S) at the C2 position, as opposed to an oxo group (C=O), has been shown to be beneficial for anticancer activity in some series.[10]

-

C5-Position: The ester group at the C5 position can be modified to create conjugates with other pharmacophores, leading to enhanced potency.[11]

Quantitative Data: Anticancer Activity of DHPM Derivatives

| Compound | C4-Aryl Substituent | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| Monastrol | 4-Hydroxyphenyl | Various | ~14 | [7] |

| Derivative A | 3-Chlorophenyl | A549 (Lung) | Significant cell death | [11] |

| Derivative B | 4-Chlorophenyl | A549 (Lung) | Significant cell death | [11] |

| Dimethylenastron | - | Various | - | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[13][14]

Principle: Viable, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14]

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of the DHPM test compounds and a standard anticancer drug (e.g., 5-Fluorouracil) in the appropriate cell culture medium. Add these solutions to the wells and incubate for 24 to 72 hours.[9][14]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[15]

Calcium Channel Modulating Activity

DHPMs are aza-analogs of dihydropyridines (DHPs), a class of well-established L-type calcium channel blockers used in the treatment of hypertension and angina.[17][18] This structural similarity has led to the development of DHPMs as potent cardiovascular agents.[19]

Mechanism of Action

DHPMs act as calcium channel blockers by binding to L-type calcium channels, which are prevalent in vascular smooth muscle.[19] This binding prevents the influx of extracellular calcium ions into the cells. The reduced intracellular calcium concentration leads to relaxation of the smooth muscle, resulting in vasodilation and a subsequent lowering of blood pressure.[19] The boat-like conformation of the dihydropyrimidine ring is crucial for its interaction with the calcium channel receptor.[19]

Structure-Activity Relationship (SAR)

-

C4-Aryl Ring: Similar to DHPs, the nature and substitution pattern of the C4-aryl ring are critical for activity.

-

C3 and C5 Substituents: The ester groups at these positions are important for binding to the receptor. Modifications at the N3 position with basic moieties can enhance antihypertensive activity.[20]

-

Chirality: The stereochemistry at the C4 position is a major determinant of activity, with one enantiomer often being significantly more potent than the other.[20]

Experimental Protocol: In Vitro Vasorelaxant Activity on Isolated Rat Ileum

This assay evaluates the ability of DHPM compounds to relax smooth muscle contracted by a depolarizing agent like potassium chloride (KCl).[17]

Principle: High concentrations of KCl cause depolarization of the smooth muscle cell membrane, opening voltage-gated L-type calcium channels and leading to contraction. A calcium channel blocker will inhibit this contraction.

Step-by-Step Methodology:

-

Tissue Preparation: Isolate a segment of the rat ileum and mount it in an organ bath containing an appropriate physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Induction of Contraction: Induce a sustained contraction of the ileum segment by adding a high concentration of KCl (e.g., 60 mM) to the organ bath.[17]

-

Compound Addition: Once the contraction has stabilized, add the DHPM test compounds in a cumulative manner to the bath, allowing the tissue to respond to each concentration.

-

Response Measurement: Record the relaxation of the ileum segment using an isometric force transducer connected to a data acquisition system.

-

Data Analysis: Express the relaxation as a percentage of the maximal contraction induced by KCl. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Anti-inflammatory Activity

Several DHPM derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[7][8]

Mechanism of Action

The anti-inflammatory effects of DHPMs are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[21][22][23] COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, DHPMs can reduce inflammation, pain, and fever.[21] The molecular structure of DHPMs, often containing an aromatic ring and a carboxyl group, makes them suitable candidates for interacting with the active site of COX-2.[21]

Caption: Anti-inflammatory mechanism of DHPMs via COX-2 inhibition.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[24]

Principle: The assay typically measures the peroxidase activity of the COX enzyme. In the presence of a suitable substrate (like arachidonic acid) and a chromogenic co-substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), the enzyme catalyzes a reaction that produces a colored product. An inhibitor will reduce the rate of color formation.[24]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of COX-2 enzyme, arachidonic acid (substrate), TMPD (co-substrate), and the DHPM test compounds.

-

Assay Setup: In a 96-well plate, add the enzyme, the test compound (or a known inhibitor like celecoxib for control), and TMPD to the appropriate wells.[24]

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[24]

-

Absorbance Measurement: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 590 nm) using a microplate reader in kinetic mode.[24]

-

Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition caused by the test compounds relative to the uninhibited control. Calculate the IC50 value for each active compound.

Antimicrobial Activity

The DHPM scaffold has also been explored for its potential to combat microbial infections, with various derivatives showing activity against a range of bacteria and fungi.[7][25]

Mechanism of Action

The exact mechanisms of antimicrobial action for DHPMs are not as well-defined as their other biological activities and may vary between different derivatives and microbial species. Potential mechanisms could involve the inhibition of essential microbial enzymes, disruption of the cell membrane, or interference with nucleic acid synthesis.

Structure-Activity Relationship (SAR)

-

Lipophilicity: The lipophilic character of the DHPM derivatives can influence their ability to penetrate bacterial cell walls.[25]

-

Substituents: The presence of specific substituents on the C4-aryl ring and other positions can significantly impact the spectrum and potency of antimicrobial activity.[26]

Quantitative Data: Antimicrobial Activity of DHPM Derivatives

| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |

| Novel DHPMs | Pseudomonas aeruginosa | 62.5 | [26] |

| Novel DHPMs | Staphylococcus aureus | 32-64 | [25] |

| Novel DHPMs | Escherichia coli | 32-64 | [25] |

| DHPM Derivatives | Gram-positive cocci | 0.16–80 | [27][28] |

| DHPM Derivatives | Gram-negative bacilli | 23.2–80 | [27][28] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26][28]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. After incubation, the wells are examined for visible signs of bacterial growth.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the DHPM compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[26][28]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[26]

-

Inoculation and Incubation: Add the bacterial inoculum to all wells containing the test compound, as well as to positive (no compound) and negative (no bacteria) control wells. Incubate the plate at 37°C for 18-24 hours.[26]

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[26]

-

(Optional) Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal or bacteriostatic, an aliquot from the wells showing no growth can be plated onto agar plates. The MBC is the lowest concentration that results in no colony growth on the agar.[28]

Conclusion and Future Perspectives

The dihydropyrimidinone scaffold remains a highly "privileged" and versatile structure in medicinal chemistry. Its synthetic accessibility via the Biginelli reaction allows for extensive structural diversification, leading to compounds with a wide array of potent biological activities.[1][7] The well-established anticancer and calcium channel blocking properties continue to be refined, with new generations of DHPMs showing improved potency and selectivity.[2][18] Furthermore, emerging evidence of their anti-inflammatory and antimicrobial potential opens up new avenues for therapeutic development.[7][21] Future research will likely focus on elucidating more detailed mechanisms of action, optimizing pharmacokinetic properties through targeted structural modifications, and exploring the potential of DHPMs as dual-action agents or in combination therapies to address complex diseases.

References

-

- PubMed

-

- PMC

-

- R Discovery

-

- ResearchGate

-

- ResearchGate

-

- Googleapis.com

-

- Der Pharma Chemica

-

- ResearchGate

-

- ResearchGate

-

- Benchchem

-

- ChemRxiv

-

- RSC Publishing

-

- MDPI

-

- Semantic Scholar

-

- PubMed

-

- Frontiers

-

- PMC - NIH

-

- Bentham Science Publishers

-

- PubMed

-

- Benchchem

-

- MDPI

-

- Benchchem

-

- Organic Reactions

-

- NIH

-

- NIH

-

- PubMed

-

- Organic Chemistry Portal

-

- Wikipedia

-

- Systematic Reviews in Pharmacy

-

- NIH

-

- PubMed

-

- World Journal of Pharmaceutical Research

-

- ResearchGate

-

- RSC Publishing

-

- ACS Omega

-

- NIH

-

- ResearchGate

-

- YouTube

-

- MDPI

-

- Universitas Airlangga

Sources

- 1. Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biginelli Reaction [organic-chemistry.org]

- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 6. Dihydropyrimidinones Scaffold as a Promising Nucleus for Synthetic Profile and Various Therapeutic Targets: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. storage.googleapis.com [storage.googleapis.com]

- 10. researchgate.net [researchgate.net]

- 11. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 15. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. Genesis of dihydropyrimidinone(psi) calcium channel blockers: recent progress in structure-activity relationships and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. youtube.com [youtube.com]

- 25. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 26. chemrxiv.org [chemrxiv.org]

- 27. Frontiers | Dihydropyrimidinones Against Multiresistant Bacteria [frontiersin.org]

- 28. Dihydropyrimidinones Against Multiresistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Dihydropyrimidine Derivatives: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Legacy of a Privileged Scaffold

Dihydropyrimidines (DHPMs) represent a class of heterocyclic compounds that have captivated the attention of medicinal chemists for over a century.[1][2] Their story begins with the pioneering work of Italian chemist Pietro Biginelli in 1891, who first reported their synthesis through a straightforward one-pot multicomponent reaction.[3][4] This elegant chemistry opened the door to a vast chemical space, revealing a scaffold with a remarkable capacity for biological activity. The structural resemblance of the pyrimidine core to the nucleobases of DNA and RNA—cytosine, thymine, and uracil—provides a fundamental basis for their diverse pharmacological profiles.[1][5] This intrinsic bio-isosterism has positioned DHPMs as "privileged structures" in drug discovery, capable of interacting with a wide array of biological targets.[6] Consequently, dihydropyrimidine derivatives have been extensively investigated and developed for a multitude of therapeutic applications, including anticancer, antihypertensive, anti-inflammatory, antibacterial, and antiviral agents.[7][8][9] This guide will provide a comprehensive technical review of dihydropyrimidine derivatives, delving into their synthesis, diverse biological activities, structure-activity relationships, and future outlook in the field of medicinal chemistry.

Synthetic Strategies: The Elegance of the Biginelli Reaction

The synthesis of dihydropyrimidine derivatives is predominantly achieved through the Biginelli reaction, a classic multicomponent reaction that has stood the test of time.[10][11] This acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea) offers a highly efficient and atom-economical route to the DHPM core.[3] The reaction's simplicity, use of readily available starting materials, and the ability to generate molecular diversity in a single step have made it a cornerstone of heterocyclic synthesis.[1]

The generally accepted mechanism of the Biginelli reaction proceeds through a series of key steps, as illustrated below.[10][12] The initial and often rate-limiting step is the acid-catalyzed condensation between the aldehyde and urea to form an N-acylimine ion intermediate. This is followed by the nucleophilic addition of the enol form of the β-ketoester to the iminium ion. The final step involves cyclization via an intramolecular condensation, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one.[12]

Caption: The Biginelli Reaction Mechanism.

Experimental Protocol: A Classic Biginelli Condensation

A representative procedure for the synthesis of a dihydropyrimidine derivative is as follows:

-

To a solution of an aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (25 mL), a catalytic amount of concentrated hydrochloric acid (3-4 drops) is added.

-

The reaction mixture is refluxed for 2-3 hours, with the progress of the reaction monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice with constant stirring.

-

The precipitated solid is filtered, washed with cold water, and dried.

-

The crude product is then recrystallized from ethanol to afford the pure dihydropyrimidine derivative.

Over the years, numerous modifications and improvements to the original Biginelli reaction have been developed. These include the use of various Lewis and Brønsted acid catalysts, microwave-assisted synthesis, solvent-free conditions, and the use of ionic liquids to enhance reaction rates and yields, and to promote greener chemistry.[10][13][14]

A Spectrum of Biological Activities: The Versatility of the DHPM Scaffold

The dihydropyrimidine core has proven to be a remarkably versatile scaffold, giving rise to derivatives with a wide range of biological activities. This section will explore some of the most significant therapeutic applications of DHPMs.[7][15]

Anticancer Activity

A significant area of research has focused on the anticancer potential of dihydropyrimidine derivatives.[6] One of the most notable examples is Monastrol , a cell-permeable small molecule that acts as a specific inhibitor of the mitotic kinesin Eg5.[7][15] By inhibiting Eg5, Monastrol arrests cells in mitosis, leading to apoptosis, making it a valuable tool for cancer research and a lead compound for the development of novel antimitotic agents.[16] Numerous other DHPM derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, with some showing promising results and selectivity.[16] The mechanism of anticancer action for many DHPMs is linked to the inhibition of crucial cellular processes such as tubulin polymerization and receptor tyrosine kinases.

Antibacterial and Antifungal Activity

The rise of antimicrobial resistance has spurred the search for new classes of antibiotics. Dihydropyrimidine derivatives have emerged as a promising area of investigation.[17][18] Some DHPMs have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[19] The proposed mechanisms of antibacterial action include the inhibition of essential enzymes like DNA gyrase and dihydrofolate reductase.[18][20] For instance, certain 1,4-dihydropyrimidine derivatives have been synthesized and shown to act as quinolone isosteres, likely inhibiting bacterial DNA gyrase.[17] Additionally, some derivatives exhibit potent antifungal activity against various fungal strains.

Antiviral Activity

Dihydropyrimidine derivatives have also been explored for their antiviral properties.[21] Notably, some DHPMs have shown inhibitory activity against the HIV integrase enzyme, a crucial component for the replication of the human immunodeficiency virus.[22] By blocking this enzyme, these compounds can prevent the integration of the viral DNA into the host genome. Further research has also investigated their potential against other viruses, including the SARS-CoV 3CL protease.[23]

Cardiovascular Effects

The structural similarity of some dihydropyrimidine derivatives to the 1,4-dihydropyridine class of calcium channel blockers, such as nifedipine, has led to the investigation of their cardiovascular effects.[12][14] Several DHPMs have been identified as potent calcium channel modulators, exhibiting antihypertensive properties.[12] These compounds act by blocking the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[14]

Anti-inflammatory and Analgesic Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a continuous effort. Dihydropyrimidine derivatives have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models.[1][19] The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways.[19]

Other Therapeutic Applications

The therapeutic potential of dihydropyrimidines extends beyond the activities mentioned above. They have also been investigated for a range of other applications, including:

-

Antitubercular activity: Some derivatives have shown potent activity against Mycobacterium tuberculosis.[1][9]

-

Anticonvulsant activity: Certain DHPMs have exhibited anticonvulsant effects in animal models.[1]

-

Antioxidant activity: The dihydropyrimidine scaffold can be modified to incorporate antioxidant moieties.[1]

-

α1a-Adrenergic antagonists: Specific derivatives have been identified as antagonists of the α1a-adrenergic receptor, with potential applications in the treatment of benign prostatic hyperplasia.[12]

| Derivative Class | Biological Activity | Mechanism of Action (where known) | Key Examples/Lead Compounds |

| Thio-analogues | Anticancer | Inhibition of mitotic kinesin Eg5 | Monastrol |

| Aryl-substituted DHPMs | Antibacterial | Inhibition of DNA gyrase | Quinolone isosteres |

| N3-substituted DHPMs | Antiviral (Anti-HIV) | Inhibition of HIV integrase | Diketo acid derivatives |

| Dihydropyrimidinones | Cardiovascular | Calcium channel blockade | Nifedipine analogues |

| Carboxamide derivatives | Anti-inflammatory | Inhibition of inflammatory mediators | Various synthesized compounds |

| Pyrazolyl-substituted DHPMs | Antitubercular | Inhibition of Mycobacterium tuberculosis | Potent inhibitors with low MIC values |

Structure-Activity Relationship (SAR) Insights

The broad spectrum of biological activities exhibited by dihydropyrimidine derivatives is a direct consequence of the ability to readily modify the core scaffold at several positions. Structure-activity relationship (SAR) studies have provided crucial insights into the structural requirements for specific biological activities.[6]

-

C4-Position: The substituent at the C4 position, typically an aromatic or heteroaromatic ring, plays a significant role in determining the biological activity. The nature and substitution pattern of this ring can influence potency and selectivity. For instance, in anticancer DHPMs, electron-withdrawing or donating groups on the C4-phenyl ring can significantly impact cytotoxicity.[6]

-

C5-Position: The ester group at the C5 position is a common feature and is important for activity. Modifications of this ester group, such as conversion to amides or other functional groups, can modulate the pharmacological profile.[8]

-

C6-Position: The substituent at the C6 position, often a methyl group, can also influence activity. Variations at this position can affect the overall conformation and binding of the molecule to its target.[22]

-

N1 and N3 Positions: The N1 and N3 positions of the pyrimidine ring are also amenable to substitution. N-alkylation or N-arylation can lead to derivatives with altered solubility, metabolic stability, and biological activity.[14]

Caption: A conceptual workflow for SAR studies.

Future Perspectives: The Road Ahead

The journey of dihydropyrimidine derivatives in medicinal chemistry is far from over. The inherent versatility of the Biginelli reaction, coupled with modern synthetic methodologies, will continue to fuel the discovery of novel DHPMs with enhanced potency and selectivity.[18] Future research will likely focus on several key areas:

-

Target-based drug design: With a better understanding of the molecular targets of DHPMs, rational drug design approaches can be employed to create more specific and effective inhibitors.

-

Combinatorial chemistry and high-throughput screening: The generation of large libraries of dihydropyrimidine derivatives will facilitate the discovery of new lead compounds for a variety of diseases.[14]

-

Green chemistry approaches: The development of more environmentally friendly and sustainable synthetic methods for DHPMs will be a continuing trend.[24]

-

Drug delivery and formulation: Optimizing the pharmacokinetic properties of promising DHPM candidates will be crucial for their successful clinical translation.

References

- Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5424602/]

- Synthesis of new dihydropyrimidine derivatives and investigation of their antimicrobial and DNA gyrase inhibitory activities. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38183296/]

- An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. Mini Reviews in Medicinal Chemistry. [URL: https://www.ingentaconnect.com/content/ben/mrmc/2022/00000022/00000005/art00004]

- Synthesis of dihydropyrimidine α,γ-diketobutanoic acid derivatives targeting HIV integrase. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X1400818X]

- Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29128801/]

- Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review | Request PDF. ResearchGate. [URL: https://www.researchgate.

- The 3,4-dihydropyrimidine derivatives synthesis under the ball milling technique. ResearchGate. [URL: https://www.researchgate.net/publication/348003180_The_34-dihydropyrimidine_derivatives_synthesis_under_the_ball_milling_technique]

- Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36942985/]

- Recent progress in biological activities of dihydropyrimidine derivatives: An updated mini-review. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Recent-progress-in-biological-activities-of-An-Mostafa-Selim/3041c107f9c21867b14092b3c200e4cd05a18a90]

- An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. Bentham Science. [URL: https://www.eurekaselect.com/article/117972]

- An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. Mini-Reviews in Medicinal Chemistry. [URL: https://www.ingentaconnect.com/content/ben/mrmc/2022/00000022/00000005/art00004;jsessionid=1q3h1g5k4r8p8.x-ic-live-01]

- Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d1ra07119e]

- Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. International Journal of Pharma and Bio Sciences. [URL: https://www.ijppr.humanjournals.com/wp-content/uploads/2020/09/18.Suma-C-et-al.pdf]

- Biginelli Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/biginelli-reaction.shtm]

- Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica. [URL: https://www.derpharmachemica.

- Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/315486892_Recent_synthetic_and_medicinal_perspectives_of_dihydropyrimidinones_A_review]

- BIGINELLI REACTION | PPT. SlideShare. [URL: https://www.slideshare.net/Basavana/biginelli-reaction-37012677]

- Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Scilit. [URL: https://www.scilit.net/article/10.1016/j.ejmech.2017.03.025]

- Biginelli reaction. Grokipedia. [URL: https://grokipedia.org/gropedia-article/Biginelli_reaction]

- Biginelli reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Biginelli_reaction]

- Biginelli reaction – Knowledge and References. Taylor & Francis. [URL: https://www.taylorfrancis.com/chapters/mono/10.1201/9781315372109-6/name-reactions-benny-theng]

- Recent Progress in the Chemistry of dihydropyrimidine Derivatives as Antibacterial Agents. IJIRT. [URL: https://ijirt.org/master/uploads/202403011.pdf]

- Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39754778/]

- Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10228830/]

- Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship | Request PDF. ResearchGate. [URL: https://www.researchgate.

- Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. IJPPR. [URL: https://www.ijppr.humanjournals.com/wp-content/uploads/2024/05/4.Dr.-Sanjay-Nagdev-2.pdf]

- Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c04711]

- Recent Advance in the Pharmacology of Dihydropyrimidinone. Bentham Science Publisher. [URL: https://benthambooks.com/book/9789811445747/]

- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. [URL: https://www.mdpi.com/1420-3049/26/19/6022]

- Some representative Dihydropyrimidones of therapeutic importance. ResearchGate. [URL: https://www.researchgate.net/figure/Some-representative-Dihydropyrimidones-of-therapeutic-importance_fig1_349079685]

Sources

- 1. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. grokipedia.com [grokipedia.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Biginelli Reaction [organic-chemistry.org]

- 11. slideshare.net [slideshare.net]

- 12. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of new dihydropyrimidine derivatives and investigation of their antimicrobial and DNA gyrase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijirt.org [ijirt.org]

- 19. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. semanticscholar.org [semanticscholar.org]

- 22. Synthesis of dihydropyrimidine α,γ-diketobutanoic acid derivatives targeting HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scilit.com [scilit.com]

- 24. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]

An In-Depth Technical Guide to the Mechanism of Action of Dihydropyrimidine-Based Compounds

This guide provides a comprehensive technical overview of the diverse mechanisms of action of dihydropyrimidine (DHP)-based compounds, tailored for researchers, scientists, and drug development professionals. Moving beyond a simplistic overview, this document delves into the molecular intricacies of three primary mechanisms: L-type calcium channel blockade, dihydropyrimidine dehydrogenase (DPD) inhibition, and allosteric modulation of the mitotic kinesin Eg5. The content is structured to provide not only a deep understanding of these mechanisms but also practical, field-proven insights into the experimental methodologies used to elucidate them.

I. The Dihydropyrimidine Scaffold: A Versatile Pharmacophore

The dihydropyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, giving rise to a wide array of biologically active molecules.[1][2] Its structural versatility allows for the synthesis of compounds with diverse pharmacological profiles, from cardiovascular agents to anticancer therapeutics.[3][4] The synthetic accessibility of the DHP core, often through the classical Biginelli reaction, has further fueled its exploration in drug discovery.[5][6] This guide will dissect the key mechanisms of action that have established dihydropyrimidines as a cornerstone in modern pharmacology.

II. L-Type Calcium Channel Blockade: The Canonical Mechanism

The most well-established mechanism of action for a major class of dihydropyridines is the blockade of L-type voltage-gated calcium channels (Cav1.x).[7] These channels are crucial for regulating calcium influx into smooth muscle cells, cardiac myocytes, and neuronal cells. By inhibiting these channels, dihydropyridine-based drugs induce vasodilation, making them highly effective antihypertensive agents.[7]

Molecular Interaction and Binding Site

Dihydropyridines bind to a specific site on the α1 subunit of the L-type calcium channel, which forms the pore of the channel.[8] This binding site is located at the interface between repeats III and IV of the α1 subunit.[9] Cryo-electron microscopy (cryo-EM) studies of the Cav1.1 channel have provided high-resolution insights into this interaction, revealing that dihydropyridines nestle within a hydrophobic pocket formed by residues in the S5 and S6 transmembrane helices of domain III and the S6 helix of domain IV.[2][10] The binding is allosteric, meaning it doesn't directly obstruct the pore but rather stabilizes the channel in a non-conducting state.[4]

dot

Caption: Signaling pathway of dihydropyridine-mediated calcium channel blockade.

Structure-Activity Relationship (SAR) for Calcium Channel Blockade

The antihypertensive activity of dihydropyridines is highly dependent on their chemical structure. Key SAR principles have been established through extensive research:

| Position on DHP Ring | Structural Feature | Impact on Activity | Reference |

| N1 | Unsubstituted | Essential for activity; substitution abolishes it. | [5] |

| C2, C6 | Small alkyl groups (e.g., methyl) | Optimal for activity. | [11] |

| C3, C5 | Ester groups | Crucial for activity; variations influence potency and duration. | [5] |

| C4 | Aryl ring (often substituted) | Essential for activity; substituent pattern dictates potency. | [5] |

| C4 Aryl Substituent | Electron-withdrawing group (e.g., nitro) | Generally enhances antagonistic activity. | [5] |

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

To investigate the effects of dihydropyridine compounds on L-type calcium channels, the whole-cell patch-clamp technique is the gold standard.[12] This method allows for the precise measurement of ion channel currents in living cells.

-

Cell Preparation: Culture cells expressing L-type calcium channels (e.g., HEK293 cells stably transfected with the Cav1.2 channel subunits or primary vascular smooth muscle cells) on glass coverslips.

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries using a micropipette puller to achieve a resistance of 3-5 MΩ when filled with the internal solution.[13] Fire-polish the pipette tip to ensure a smooth surface for sealing.[13]

-

Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with CsOH).

-

Internal Solution (in mM): 135 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).

-

-

Seal Formation: Approach a single cell with the micropipette while applying slight positive pressure.[13] Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).[12]

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.[8]

-

Data Acquisition:

-

Clamp the membrane potential at a holding potential of -80 mV.

-

Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit calcium currents.

-

Record baseline currents and then perfuse the cell with the external solution containing the dihydropyrimidine compound at various concentrations.

-

Measure the reduction in the peak calcium current at each concentration to determine the IC₅₀ value.

-

dot

Caption: Experimental workflow for whole-cell patch-clamp analysis.

III. Dihydropyrimidine Dehydrogenase (DPD) Inhibition: Enhancing Chemotherapy

A distinct class of dihydropyrimidine derivatives functions by inhibiting dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of pyrimidines and fluoropyrimidine-based anticancer drugs like 5-fluorouracil (5-FU).[14] By blocking DPD, these compounds increase the bioavailability and therapeutic efficacy of 5-FU.[14]

Mechanism of DPD Inhibition

DPD inhibitors act as competitive inhibitors, binding to the active site of the enzyme and preventing the breakdown of 5-FU.[14] This leads to higher and more sustained plasma concentrations of 5-FU, enhancing its cytotoxic effects on tumor cells.[14] Gimeracil and eniluracil are examples of DPD inhibitors used in combination with 5-FU prodrugs.[15]

dot

Caption: Mechanism of DPD inhibition by dihydropyrimidine compounds.

Experimental Workflow: DPD Enzyme Inhibition Assay

The inhibitory potential of dihydropyrimidine compounds on DPD activity can be quantified using an in vitro enzyme assay.

-

Enzyme and Substrate Preparation:

-

Obtain purified recombinant human DPD enzyme.

-

Prepare a stock solution of the substrate, [¹⁴C]-labeled 5-fluorouracil.

-

-

Reaction Mixture:

-

In a microcentrifuge tube, combine a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4), NADPH as a cofactor, and the purified DPD enzyme.

-

-

Inhibitor Addition: Add the dihydropyrimidine test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Reaction Initiation: Initiate the reaction by adding the [¹⁴C]-5-FU substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

Separation and Quantification:

-

Separate the unreacted [¹⁴C]-5-FU from its metabolites using high-performance liquid chromatography (HPLC).

-

Quantify the amount of radioactive metabolite formed using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of DPD inhibition at each compound concentration and determine the IC₅₀ value.

IV. Allosteric Inhibition of Mitotic Kinesin Eg5: A Novel Anticancer Strategy

Certain dihydropyrimidinone derivatives, such as monastrol, exhibit anticancer activity by allosterically inhibiting the mitotic kinesin Eg5.[16] Eg5 is a motor protein essential for the formation and maintenance of the bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.[17]

Molecular Mechanism of Eg5 Inhibition

Monastrol binds to a novel allosteric site on the Eg5 motor domain, distinct from the ATP and microtubule binding sites.[16] This binding pocket is located between loop L5 and helix α3. The binding of monastrol induces a conformational change in Eg5, which weakens its affinity for microtubules and inhibits its ATPase activity. This prevents Eg5 from cross-linking and sliding microtubules, leading to the formation of characteristic monoastral spindles and cell cycle arrest in mitosis.

dot

Caption: Pathway of Eg5 inhibition by monastrol leading to apoptosis.

Experimental Workflow: Eg5 ATPase Activity Assay

The effect of dihydropyrimidinone compounds on the enzymatic activity of Eg5 can be determined using a microtubule-stimulated ATPase assay.

-

Reagent Preparation:

-

Purify recombinant human Eg5 motor domain.

-

Polymerize tubulin to form microtubules.

-

Prepare an assay buffer (e.g., 25 mM PIPES, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT).

-

-

Reaction Setup:

-

In a 96-well plate, add the assay buffer, microtubules, and the Eg5 enzyme.

-

Add the dihydropyrimidinone test compound at various concentrations. Include a vehicle control.

-

-

Reaction Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Phosphate Detection: Add a reagent that detects inorganic phosphate (Pi), a product of ATP hydrolysis (e.g., malachite green-based reagent).[7]

-

Data Acquisition: Measure the absorbance of the resulting colorimetric reaction using a plate reader.

-

Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of Pi produced in each well and determine the percentage of Eg5 ATPase inhibition at each compound concentration to derive the IC₅₀ value.

V. Synthesis of Dihydropyrimidines: The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction that is widely used for the synthesis of dihydropyrimidines.[5][6]

General Experimental Procedure

-

Reactant Mixture: In a round-bottom flask, combine an aldehyde (1 equivalent), a β-ketoester (1 equivalent), and urea or thiourea (1.5 equivalents).[14]

-

Catalyst and Solvent: Add a catalytic amount of an acid (e.g., HCl, H₂SO₄) and a suitable solvent (e.g., ethanol).[14]

-

Reaction: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature, which may cause the product to precipitate.

-

Purification: Collect the solid product by filtration and purify it by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine derivative.

VI. Conclusion

The dihydropyrimidine scaffold is a testament to the power of a versatile chemical framework in medicinal chemistry. From the well-established mechanism of L-type calcium channel blockade to the more recently elucidated inhibition of DPD and Eg5, these compounds continue to provide valuable therapeutic agents and research tools. A thorough understanding of their diverse mechanisms of action, coupled with robust experimental validation, is paramount for the continued development of novel and effective dihydropyrimidine-based drugs. This guide has provided a technical foundation for researchers to explore and contribute to this exciting field.

VII. References

-

AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

-

Hui, A., Ellinor, P. T., Krizanova, O., Wang, J. J., Diebold, R. J., & Schwartz, A. (1991). Molecular cloning of multiple subtypes of a novel rat brain isoform of the α1 subunit of the voltage-dependent calcium channel. Neuron, 7(1), 35-44.

-

Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Dihydropyridine calcium channel blockers. In Wikipedia. [Link]

-

Simurova, N. V., & Maiboroda, O. I. (2017). Biginelli reaction – an effective method for the synthesis of dihydropyrimidine derivatives (microreview). Chemistry of Heterocyclic Compounds, 53(4), 413-415.

-

Kappe, C. O. (2000). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 1-127.

-

Clinical Pharmacogenetics Implementation Consortium. (2017). CPIC® Guideline for Fluoropyrimidines and DPYD. Retrieved from [Link]

-

Maliga, Z., Kapoor, T. M., & Mitchison, T. J. (2002). Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5. Chemistry & biology, 9(9), 989-996.

-

Synapse. (2024, June 21). What are DPD inhibitors and how do they work? Patsnap. [Link]

-

Ammar, M. A. A., et al. (2025). A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice. Clinical Pharmacology & Therapeutics, 117(5), 1198.

-

Boisdron-Celle, M., et al. (2021). Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using Uracil-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorouracil-Based Chemotherapy: A Propension Score Analysis. Cancers, 13(16), 4158.

-

Gaudio, A. C., et al. (2011). Chapter 15 A quantitative structure-activity relationship of 1,4-dihydropyridine calcium channel blockers with electronic descriptors produced by quantum chemical topology. In Applications of Topological Methods in Molecular Chemistry (pp. 389-413). Springer, Cham.

-

Gigant, E., et al. (2005). A structural model for monastrol inhibition of dimeric kinesin Eg5. The EMBO journal, 24(10), 1845-1853.

-

Lacinová, L. (2005). Structural Model for Dihydropyridine Binding to L-type Calcium Channels. Journal of Biological Chemistry, 280(47), 38997-39004.

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

-

Tang, L., et al. (2016). Cryo-EM structure of a bacterial voltage-gated sodium channel. Nature, 537(7619), 191-196.

-

Learman, S. S., et al. (2025). Effect of monastrol binding on the conformation of Eg5:ADP. A,... ResearchGate.

-

Lima, V. R., et al. (2020). Dihydropyrimidine dehydrogenase (DPD) polymorphisms knocking on the door. Cellular Oncology, 43(6), 999-1014.

-

Cochran, J. C., et al. (2005). ATPase Mechanism of Eg5 in the Absence of Microtubules: Insight into Microtubule Activation and Allosteric Inhibition by Monastrol. Biochemistry, 44(1), 32-44.

-

Fassihi, A., et al. (2009). Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. Iranian Journal of Pharmaceutical Research, 8(1), 11-20.

-

Guntipally, R., et al. (2012). ChemInform Abstract: Synthesis of Dihydropyrimidinones via Biginelli Multi-Component Reaction. ResearchGate.

-

Rovnyak, G. C., et al. (1992). 1,4-Dihydropyridine antagonist activities at the calcium channel: a quantitative structure-activity relationship approach. Journal of medicinal chemistry, 35(17), 3254-3263.

-

Zhao, Y., et al. (2019). Cryo-EM structures of human Cav1.1 channel in the presence of antagonist and agonist. bioRxiv, 635914.

-

Rick, R., et al. (2005). Small-molecule and mutational analysis of allosteric Eg5 inhibition by monastrol. BMC chemical biology, 5(1), 1-14.

-

Ghemtio, L., et al. (2008). Pathway of ATP Hydrolysis by Monomeric Kinesin Eg5. Journal of Biological Chemistry, 283(21), 14406-14417.

-

eviQ. (n.d.). 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency. Retrieved from [Link]

-

ARUP Consult. (2025, December 10). Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet. Retrieved from [Link]

-

Reaction Biology. (n.d.). Kinesin ATPase Assay Services. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2024). Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM-GBSA calculations. Journal of Biomolecular Structure and Dynamics, 42(8), 4949-4965.

-

Deenen, M. J., et al. (2023). DPYD Testing: Time to Put Patient Safety First. Journal of Clinical Oncology, 41(10), 1827-1830.

-

Fassihi, A., et al. (2009). Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. ResearchGate.

-

IJNRD. (2023, August 8). QSAR STUDIES OF CALCIUM CHANNEL BLOCKERS. Retrieved from [Link]

-

Alvim, H. G. O., et al. (2020). Effect of N-1 arylation of monastrol on kinesin Eg5 inhibition in glioma cell lines. RSC medicinal chemistry, 11(11), 1311-1320.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Small-molecule and mutational analysis of allosteric Eg5 inhibition by monastrol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Biginelli Reaction [organic-chemistry.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Whole Cell Patch Clamp Protocol [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 13. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]